(1R,2R,4R,10R,11R,14S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17R-Drospirenone is a synthetic progestogen compound, structurally related to spironolactone. It is known for its unique anti-mineralocorticoid and anti-androgenic activities. This compound is a derivative of drospirenone, with a reversed configuration of the 17-spirolactone ring, which significantly impacts its biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17R-Drospirenone involves multiple steps, starting from the precursor spironolactone. The key steps include the formation of the spirolactone ring and subsequent modifications to achieve the desired stereochemistry. The reaction conditions typically involve the use of organic solvents such as chloroform and methanol, with specific catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of 17R-Drospirenone follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions: 17R-Drospirenone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions involve nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
17R-Drospirenone has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for method development and validation.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic uses in hormone replacement therapy and contraception.
Wirkmechanismus
17R-Drospirenone exerts its effects primarily through its anti-mineralocorticoid and anti-androgenic activities. It acts as an antagonist at the aldosterone receptor, reducing sodium and water retention. Additionally, it inhibits androgen receptors, decreasing the effects of androgens on the body. These actions contribute to its use in hormone replacement therapy and contraception .
Vergleich Mit ähnlichen Verbindungen
Drospirenone: The parent compound with similar anti-mineralocorticoid and anti-androgenic activities.
Spironolactone: A related compound with strong anti-mineralocorticoid activity but less anti-androgenic activity.
Cyproterone Acetate: Another anti-androgenic compound used in hormone therapy.
Uniqueness: 17R-Drospirenone is unique due to its specific stereochemistry, which significantly impacts its biological activity. Unlike drospirenone, 17R-Drospirenone has a reversed configuration of the 17-spirolactone ring, resulting in distinct pharmacological properties .
Eigenschaften
Molekularformel |
C24H30O3 |
---|---|
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
(1R,2R,4R,10R,11R,14S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione |
InChI |
InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15-,16-,18+,20-,21-,22-,23+,24?/m1/s1 |
InChI-Schlüssel |
METQSPRSQINEEU-UKHTVIILSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@H]2CC[C@]5([C@@H]4[C@@H]6C[C@@H]6C57CCC(=O)O7)C |
Kanonische SMILES |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.